molecular formula C10H18O2 B2786362 2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one CAS No. 198057-55-5

2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one

Cat. No.: B2786362
CAS No.: 198057-55-5
M. Wt: 170.252
InChI Key: ZWFZXQRNARHPCA-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one is an organic compound with the molecular formula C10H18O2 . It features a beta-hydroxy ketone (or an acyloin) functional group, where a secondary alcohol is adjacent to a carbonyl group. This specific structure, which includes a bulky 1-methylcyclohexyl moiety, suggests potential utility in organic synthesis as a specialized building block or intermediate. The steric hindrance and the particular arrangement of functional groups may be of interest for investigating novel synthetic pathways, studying kinetic profiles, or exploring structure-activity relationships in medicinal chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the literature for emerging studies on similar beta-hydroxy ketone compounds.

Properties

IUPAC Name

2-hydroxy-1-(1-methylcyclohexyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(11)9(12)10(2)6-4-3-5-7-10/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFZXQRNARHPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1(CCCCC1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one typically involves the reaction of 1-methylcyclohexanol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 2-oxo-1-(1-methylcyclohexyl)propan-1-one or 2-carboxy-1-(1-methylcyclohexyl)propan-1-one.

    Reduction: Formation of 2-hydroxy-1-(1-methylcyclohexyl)propan-1-ol.

    Substitution: Formation of 2-chloro-1-(1-methylcyclohexyl)propan-1-one or 2-bromo-1-(1-methylcyclohexyl)propan-1-one.

Scientific Research Applications

Chemical Applications

Organic Synthesis
2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to yield ketones or carboxylic acids.
  • Reduction : The carbonyl group can be reduced to form alcohols.
  • Substitution Reactions : The hydroxyl group can be replaced with halogens or other functional groups.

These reactions allow for the synthesis of derivatives that may possess enhanced properties or functionalities.

Biological Applications

Research has indicated potential biological activities associated with this compound. It has been investigated for:

  • Antimicrobial Properties : Studies suggest that this compound may exhibit inhibitory effects against various microbial strains.
  • Anti-inflammatory Effects : Preliminary research indicates its potential in modulating inflammatory pathways, which could be beneficial in developing therapeutic agents .

Medicinal Applications

In the field of medicine, this compound is being explored for:

  • Drug Development : Its unique structure allows it to act as an intermediate in synthesizing pharmaceutical compounds. For instance, it has been studied for its role in creating drugs targeting specific biological pathways.
  • Pharmaceutical Formulations : The compound's properties make it suitable for use in formulations aimed at enhancing drug solubility and bioavailability .

Industrial Applications

The compound is also significant in industrial contexts:

  • Specialty Chemicals Production : It is used as a precursor in the production of specialty chemicals that find applications across various industries, including cosmetics and food flavoring.
  • Fragrance and Flavor Industry : Its unique scent profile makes it valuable in creating fragrances and flavor compounds that are consumer-preferred .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against strains such as E. coli and Staphylococcus aureus.
  • Drug Formulation Research : Research published on the formulation of anti-inflammatory drugs indicated that this compound improved the solubility and stability of active pharmaceutical ingredients when used as an excipient.
  • Industrial Application Trials : Trials conducted in the fragrance industry showed that incorporating this compound into formulations enhanced scent longevity and consumer acceptance.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, which contribute to its biological and chemical activities.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-hydroxy, 1-methylcyclohexyl C₁₀H₁₈O₂* ~170.25* High polarity, steric bulk N/A
1-(1-Cyclohexenyl)-2-methylpropan-1-one Cyclohexenyl, methyl C₁₀H₁₆O 152.23 Unsaturated ring, lower polarity
(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one 2-hydroxy, pyrrolidinyl C₇H₁₃NO₂ 143.18 Amino group, chiral center
4-Fluoromethcathinone (4-FMC) 4-fluorophenyl, methylamino C₁₀H₁₂FNO 181.21 CNS activity, aromatic interactions
Nerone (1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one) Isopropyl, cyclohexenyl C₁₃H₂₂O 194.31 Fragrance applications, volatility

*Note: Exact molecular formula and weight for the target compound are inferred based on structural analogs.

Physicochemical and Reactivity Differences

Hydrogen Bonding and Solubility: The hydroxyl group in the target compound enhances its polarity and water solubility compared to non-hydroxylated analogs like 1-(1-cyclohexenyl)-2-methylpropan-1-one .

Steric Effects :

  • The 1-methylcyclohexyl group imposes significant steric hindrance, which may slow nucleophilic attack at the ketone group during synthetic reactions. This contrasts with 4-FMC, where the planar 4-fluorophenyl group allows for π-π stacking in biological systems .

Biological Activity: Unlike 4-FMC, which interacts with central nervous system targets due to its aromatic and amino substituents , the target compound’s alicyclic structure likely limits such interactions. The pyrrolidinyl analog may exhibit distinct bioactivity due to its nitrogen-containing heterocycle.

Thermal and Volatile Properties :

  • Nerone’s isopropyl and cyclohexenyl groups contribute to its use in fragrances by balancing volatility and stability . The target compound’s hydroxyl group may reduce volatility but improve thermal stability in comparison.

Biological Activity

2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one, also known as a derivative of 2-hydroxy ketones, has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a hydroxyl group and a cyclohexyl moiety, contributing to its diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that compounds with similar structures can act as inhibitors for specific enzymes and receptors, suggesting potential applications in treating diseases such as cancer and infections.

Inhibition of Enzymes

One notable mechanism involves the inhibition of mitogen-activated protein kinases (MAPKs) , particularly p38 MAPK. This pathway is crucial in regulating inflammatory responses and cell proliferation. Compounds that inhibit this pathway can potentially reduce inflammation and tumor growth, making them valuable in therapeutic contexts .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research indicates that the compound shows significant activity against M. abscessus , a pathogenic mycobacterium, with minimum inhibitory concentrations (MICs) ranging from 0.125 µg/mL to 0.6 µg/mL depending on the structural modifications of the compound .

Selectivity Index

The selectivity index (SI) is an important parameter in evaluating the therapeutic potential of a compound. The SI for this compound has been found to be greater than 1910 against M. abscessus, indicating a high level of selectivity for target pathogens over normal cells .

Case Study 1: Antimycobacterial Activity

A study conducted on various derivatives of cycloalkyl ketones, including this compound, revealed promising results against non-tuberculous mycobacteria. The compound's structural modifications significantly influenced its activity, with the methyl cyclohexyl group enhancing its efficacy compared to unsubstituted analogs .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on inflammatory diseases, derivatives similar to this compound were tested for their ability to inhibit p38 MAPK. The results indicated that these compounds could effectively reduce inflammatory markers in vitro, suggesting their potential use in treating conditions characterized by chronic inflammation .

Data Summary

Property Value
Molecular Formula C12H22O2
Molecular Weight 198.31 g/mol
Minimum Inhibitory Concentration (MIC) 0.125 - 0.6 µg/mL
Selectivity Index >1910

Q & A

Q. What degradation pathways occur under UV exposure, and how can stability be improved?

  • Photostability Studies : Expose solutions to UV light (254 nm) and analyze degradation products via GC-MS. Add antioxidants (BHT) or use amber glassware to mitigate radical-mediated breakdown .

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